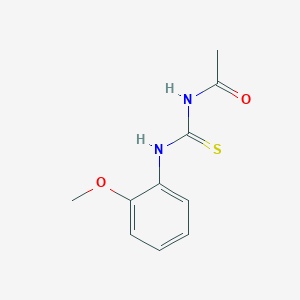
8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound combines a quinoline moiety with a triazole ring, which is often associated with various pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline typically involves multiple steps, including the formation of the triazole ring and its subsequent attachment to the quinoline core. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Quinoline: The triazole ring is then linked to the quinoline core via a methoxy bridge, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the triazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may inhibit specific enzymes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Triazole Derivatives: Including fluconazole and itraconazole, used as antifungal agents.
Uniqueness
What sets 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline apart is its unique combination of a quinoline core with a triazole ring, which may confer a broader spectrum of biological activities compared to compounds with only one of these moieties.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.
属性
IUPAC Name |
8-[[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-2-26-20(16-27-19-12-6-10-18-11-7-14-23-21(18)19)24-25-22(26)28-15-13-17-8-4-3-5-9-17/h3-12,14H,2,13,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOBIAUKPYUSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Bromophenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B383667.png)
![{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B383668.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B383670.png)
![4-[(E)-[4,5-dioxo-2-phenyl-1-(2-piperidin-1-ylethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B383671.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383673.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383674.png)



![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B383681.png)
![Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383682.png)
![ethyl 4-(4-fluorophenyl)-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B383684.png)
![2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B383685.png)

